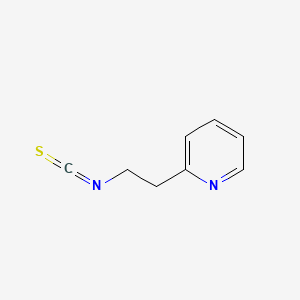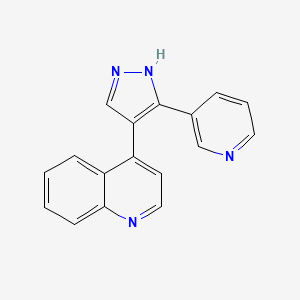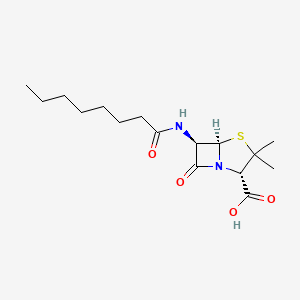
ML186
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML186 is a small molecule drug that acts as an agonist for the G protein-coupled receptor 55 (GPR55). It was initially developed by the Sanford Burnham Prebys Medical Discovery Institute. This compound has gained attention due to its potential therapeutic applications, particularly in the field of diagnostic agents .
Preparation Methods
The synthetic routes and reaction conditions for ML186 involve several steps. The preparation typically starts with the synthesis of a morpholinosulfonylphenylamide scaffold. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired chemical bonds. Industrial production methods may involve scaling up these reactions in large reactors, ensuring precise control over temperature, pressure, and reaction time to achieve high yields and purity .
Chemical Reactions Analysis
ML186 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of sulfoxides or sulfones .
Scientific Research Applications
ML186 has a wide range of scientific research applications, including:
Chemistry: It is used as a probe to study the function of GPR55 and its role in various biochemical pathways.
Biology: this compound is utilized in research to understand the signaling mechanisms of GPR55 and its involvement in cellular processes.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases related to GPR55 dysregulation.
Mechanism of Action
ML186 exerts its effects by acting as an agonist for GPR55. This receptor is involved in various cellular signaling pathways, including those related to inflammation, pain, and cancer. By binding to GPR55, this compound activates the receptor and triggers downstream signaling cascades that lead to the observed biological effects. The molecular targets and pathways involved include the activation of G proteins and the modulation of intracellular calcium levels .
Comparison with Similar Compounds
ML186 is unique in its high selectivity and potency for GPR55 compared to other similar compounds. Some similar compounds include:
ML185: Another GPR55 agonist with a different chemical scaffold.
Lysophosphatidylinositol (LPI): An endogenous ligand for GPR55.
SR141716A: A cannabinoid receptor ligand that also acts as a GPR55 agonist.
Compared to these compounds, this compound has shown greater selectivity and potency, making it a valuable tool for studying GPR55 and its associated pathways .
Properties
CAS No. |
869469-51-2 |
|---|---|
Molecular Formula |
C20H24N2O5S2 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H24N2O5S2/c1-26-17-7-6-15(29(24,25)22-8-10-27-11-9-22)13-16(17)21-20(23)19-12-14-4-2-3-5-18(14)28-19/h6-7,12-13H,2-5,8-11H2,1H3,(H,21,23) |
InChI Key |
HRQXJJWQYKYFHP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)C3=CC4=C(S3)CCCC4 |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)C3=CC4=C(S3)CCCC4 |
Synonyms |
N-(2-Methoxy-5-morpholin-4-ylsulfonylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide; ML-186 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)pyrimidin-2-yl]acetamide](/img/structure/B1663140.png)






![2-[Methyl(2-pyridin-2-ylethyl)amino]fluoren-9-one](/img/structure/B1663153.png)
![3-[2-(2-Nitrophenyl)hydrazinyl]-2-oxoindole-5-sulfonic acid](/img/structure/B1663154.png)


![(4aR,5S,8R)-9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one](/img/structure/B1663157.png)
